molecular formula C15H14ClN3O B11560121 N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide

N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide

Cat. No.: B11560121
M. Wt: 287.74 g/mol
InChI Key: FQWRGNILRXBXFO-VCHYOVAHSA-N
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Description

N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzylideneamino group and a chloroanilino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide typically involves the condensation of benzaldehyde with 4-chloroaniline in the presence of acetic acid as a catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with acetamide to form the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit thymidylate kinase (TMK) by binding to the active site of the enzyme, thereby preventing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). This inhibition disrupts bacterial DNA synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide is unique due to the presence of the chloroanilino group, which imparts specific chemical and biological properties. This compound’s ability to inhibit thymidylate kinase distinguishes it from other similar compounds, making it a promising candidate for antibacterial drug development .

Properties

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide

InChI

InChI=1S/C15H14ClN3O/c16-13-6-8-14(9-7-13)17-11-15(20)19-18-10-12-4-2-1-3-5-12/h1-10,17H,11H2,(H,19,20)/b18-10+

InChI Key

FQWRGNILRXBXFO-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

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